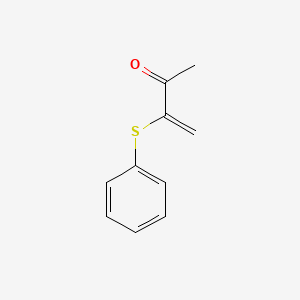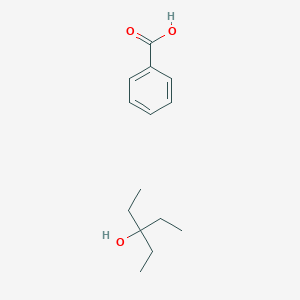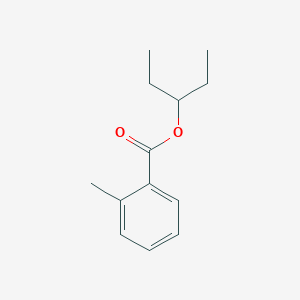![molecular formula C16H11NS B14713400 11-Methyl[1]benzothieno[3,2-g]isoquinoline CAS No. 23436-75-1](/img/structure/B14713400.png)
11-Methyl[1]benzothieno[3,2-g]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methyl1benzothieno[3,2-g]isoquinoline is a heterocyclic compound with the molecular formula C16H11NS It is a member of the isoquinoline family, which are fused ring compounds containing a benzene ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl1benzothieno[3,2-g]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of metal catalysts to facilitate the cyclization process. For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid can yield the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of 11-Methyl1benzothieno[3,2-g]isoquinoline may involve large-scale synthesis using similar cyclization reactions. The use of environmentally friendly catalysts and solvent systems is often preferred to minimize the production of harmful by-products and to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
11-Methyl1benzothieno[3,2-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Bromination can be achieved using bromine in nitrobenzene.
Major Products
The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted isoquinolines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
11-Methyl1benzothieno[3,2-g]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for their anti-malarial and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 11-Methyl1benzothieno[3,2-g]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A similar compound with a benzene ring fused to a pyridine ring.
Isoquinoline: Another similar compound with a benzene ring fused to a pyridine ring, but with different substitution patterns.
Benzothienoisoquinoline: Compounds with similar structures but different substituents on the rings.
Uniqueness
11-Methyl1benzothieno[3,2-g]isoquinoline is unique due to its specific substitution pattern and the presence of a sulfur atom in the thieno ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
23436-75-1 |
|---|---|
Formule moléculaire |
C16H11NS |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
11-methyl-[1]benzothiolo[3,2-g]isoquinoline |
InChI |
InChI=1S/C16H11NS/c1-10-14-9-17-7-6-11(14)8-13-12-4-2-3-5-15(12)18-16(10)13/h2-9H,1H3 |
Clé InChI |
WCHKFCJHZPOZPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=NC=CC2=CC3=C1SC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


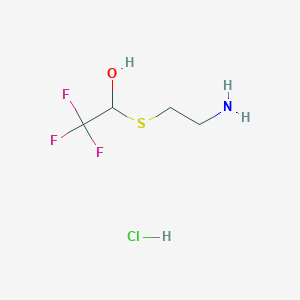
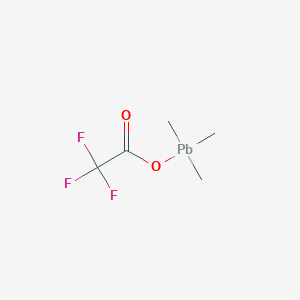
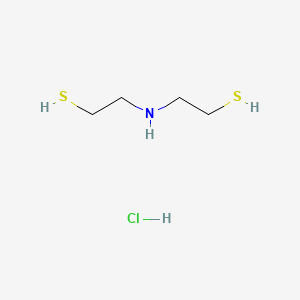
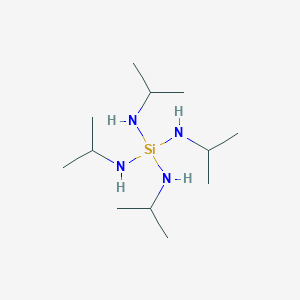
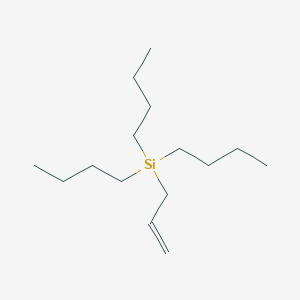
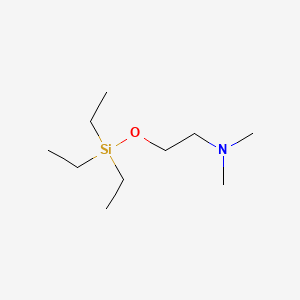

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
